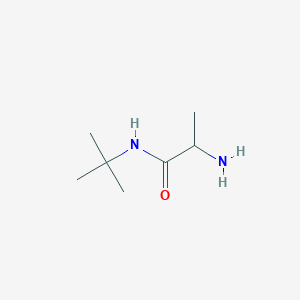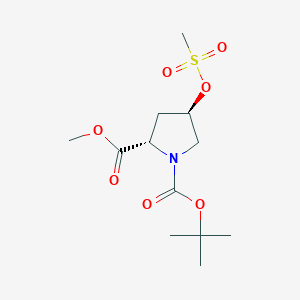
Amino(2-methylphenyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Amino(2-methylphenyl)acetic acid hydrochloride” is a compound with the CAS Number: 79823-92-0 . It has a molecular weight of 215.68 and its IUPAC name is [(2-methylbenzyl)amino]acetic acid hydrochloride . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of amino acids can be achieved through various methods. One common method is the amidomalonate synthesis . This involves a base abstracting a proton from the alpha carbon, which is then alkylated with an alkyl halide. Both the hydrolysis of the esters and the amide protecting group under aqueous acidic conditions generates the α-amino acid .Molecular Structure Analysis
The InChI code for “Amino(2-methylphenyl)acetic acid hydrochloride” is 1S/C10H13NO2.ClH/c1-8-4-2-3-5-9 (8)6-11-7-10 (12)13;/h2-5,11H,6-7H2,1H3, (H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Amino acids, including “Amino(2-methylphenyl)acetic acid hydrochloride”, can act as both acids and bases . At a certain pH value, nearly all the amino acid molecules exist as zwitterions. If acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and the amino acid becomes positively charged. If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged amino acid .Physical And Chemical Properties Analysis
“Amino(2-methylphenyl)acetic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 215.68 . Amino acids are generally soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Safety And Hazards
Propiedades
IUPAC Name |
2-amino-2-(2-methylphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-4-2-3-5-7(6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJXKWGGOWIUKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino(2-methylphenyl)acetic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B113073.png)





![[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine](/img/structure/B113093.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B113095.png)
